molecular formula C19H20ClN3O2 B4553461 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide

Cat. No.: B4553461
M. Wt: 357.8 g/mol
InChI Key: HGXYKEDTZACIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzamide is 357.1244046 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

  • Compounds similar to N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzamide have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Substitutions on the benzamide moiety significantly affect activity, with certain derivatives showing potent inhibitory effects on AChE, highlighting their potential as antidementia agents (Sugimoto et al., 1990).

Dopamine D3 Receptor Affinity

  • Structural modifications of related compounds have led to the discovery of derivatives with moderate to high affinity for the dopamine D3 receptor, suggesting their potential use in the treatment of central nervous system disorders. The elongation of intermediate alkyl chains in these compounds improves binding affinity for the D3 receptor, indicating the importance of structural features for receptor selectivity (Leopoldo et al., 2002).

Antiarrhythmic Activity

  • Benzamides with specific heterocyclic amide side chains have shown oral antiarrhythmic activity in mice. The structure-activity relationship studies of these compounds, including their basicity and the nature of the link between the heterocycle and amide nitrogen, provide insights into their mechanism of action (Banitt et al., 1977).

Antagonist Binding to CB1 Cannabinoid Receptor

  • Research on N-(piperidin-1-yl)-based compounds has contributed to the understanding of antagonist interactions with the CB1 cannabinoid receptor. These studies are crucial for developing new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Atypical Antipsychotic Agents

  • The synthesis and evaluation of substituted benzamides have identified compounds with potential atypical antipsychotic activity. These findings are significant for the development of new treatments for psychiatric disorders, demonstrating the therapeutic potential of benzamide derivatives (Norman et al., 1996).

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-10-12-23(13-11-22)18-16(20)8-5-9-17(18)21-19(25)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXYKEDTZACIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.